molecular formula C11H10BrN B1290910 2-Bromo-4-(2-cyanophenyl)-1-butene CAS No. 731772-67-1

2-Bromo-4-(2-cyanophenyl)-1-butene

Cat. No.: B1290910
CAS No.: 731772-67-1
M. Wt: 236.11 g/mol
InChI Key: BSSGDFZRWCQAER-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-cyanophenyl)-1-butene is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Wittig-Horner Reaction

2-Bromo-4-(2-cyanophenyl)-1-butene has been synthesized using the Wittig-Horner reaction, demonstrating its utility in organic synthesis. The synthesized compound was obtained through a process involving alkenyl addition of bromine and debrominative decarboxylation, showcasing a practical application in chemical synthesis (Ye He, 2004).

Building Block in Organic Synthesis

This compound serves as a building block for various organic synthesis applications. For instance, it has been used in the formation of 5-membered-aza-heterocycles and 5-membered-carbocycles, highlighting its versatility as a reagent in creating complex organic structures (Andreas Westerlund et al., 2001).

Material Science and Molecular Electronics

In the field of material science and molecular electronics, this compound has been used as a precursor for various molecular wires. The compound is part of efficient synthetic transformations, which are crucial in developing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, underlining its importance in advancing materials science (N. Stuhr-Hansen et al., 2005).

Photodissociation Studies

The compound has been the subject of photodissociation studies, where its reaction dynamics were explored. These studies provide valuable insights into the chemical behavior of the compound under specific conditions, contributing to a deeper understanding of its properties (Johanna L. Miller et al., 2005).

Properties

IUPAC Name

2-(3-bromobut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSGDFZRWCQAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641132
Record name 2-(3-Bromobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-67-1
Record name 2-(3-Bromobut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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